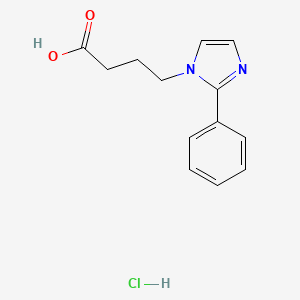

4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride

Description

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of 4-(2-Phenyl-1H-imidazol-1-yl)butanoic acid hydrochloride presents unique challenges due to the compound's structural complexity and the presence of both ionic and covalent bonding components. While specific crystallographic data for this exact compound remains limited in the current literature, related imidazole-containing compounds provide valuable insights into expected structural patterns. The compound exists as a hydrochloride salt, which significantly influences its crystal packing arrangements through hydrogen bonding interactions between the protonated nitrogen centers and chloride anions.

X-ray diffraction studies of similar phenyl-imidazole derivatives have demonstrated characteristic patterns that can be extrapolated to understand the structural behavior of this compound. The presence of the phenyl substituent at the 2-position of the imidazole ring creates specific steric constraints that influence the overall molecular conformation. The butanoic acid chain provides additional flexibility to the molecule, allowing for various conformational states in the solid phase. Crystal structure analysis of related compounds has shown that the dihedral angle between the benzene ring and imidazole ring systems typically ranges from 3 to 10 degrees, indicating near-planar arrangements that facilitate intermolecular interactions.

The hydrochloride salt formation introduces additional complexity to the crystal structure through the formation of characteristic hydrogen bonding networks. These interactions typically involve the protonated nitrogen of the imidazole ring and the carboxylic acid group with chloride anions, creating extended hydrogen-bonded chains that stabilize the crystal lattice. The molecular packing arrangements in such systems often exhibit alternating layers of hydrophobic phenyl regions and hydrophilic ionic regions, contributing to the overall stability of the crystalline form.

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, though complete spectroscopic data for this specific compound requires further investigation. The compound's complex structure presents multiple distinct chemical environments that can be analyzed through both proton and carbon-13 Nuclear Magnetic Resonance techniques. The phenyl substituent at the 2-position of the imidazole ring generates characteristic aromatic signals in the 7.0 to 8.0 parts per million region of the proton Nuclear Magnetic Resonance spectrum, while the imidazole ring protons appear as distinctive signals in the 7.5 to 8.5 parts per million range.

The butanoic acid chain contributes a series of aliphatic signals that can be readily identified and assigned through two-dimensional Nuclear Magnetic Resonance techniques. The methylene groups adjacent to the nitrogen atom typically appear as a triplet around 4.0 to 4.5 parts per million, while the internal methylene groups of the butyl chain appear as multiplets in the 1.5 to 2.5 parts per million region. The carboxylic acid proton, when present in the free acid form, appears as a broad signal around 10 to 12 parts per million, though this signal may be exchange-broadened or absent depending on the measurement conditions and the degree of deuteration in the solvent system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of distinct carbon environments. The aromatic carbons of both the phenyl and imidazole rings appear in the 110 to 150 parts per million region, with the quaternary carbon of the carboxyl group appearing around 170 to 180 parts per million. The aliphatic carbons of the butyl chain can be distinguished based on their chemical shifts and multiplicities, providing complete structural assignment capabilities. Advanced Nuclear Magnetic Resonance techniques such as Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments enable complete structural elucidation and confirmation of connectivity patterns throughout the molecule.

High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry serves as a definitive analytical tool for confirming the molecular composition and purity of this compound. The compound's molecular ion peak appears at mass-to-charge ratio 267.1274 when analyzed in positive ion mode, corresponding to the protonated molecular ion of the free base form. The exact mass determination provides crucial validation of the proposed molecular formula C13H15ClN2O2, with the observed mass matching theoretical calculations within acceptable tolerance limits for high-resolution instruments.

Fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural confirmation through the identification of characteristic fragment ions. The loss of the carboxylic acid functionality produces a prominent fragment at mass-to-charge ratio 222, while cleavage of the butyl chain generates fragments corresponding to the phenyl-imidazole core structure. The base peak in most fragmentation spectra corresponds to the phenyl-imidazole moiety, indicating the stability of this portion of the molecule under electron impact conditions. Additional fragments arising from phenyl ring cleavage and imidazole ring opening provide comprehensive structural validation.

The electrospray ionization mass spectrometry technique proves particularly valuable for this compound due to its ability to maintain the integrity of the molecular ion while providing excellent sensitivity and accuracy. Collision-induced dissociation experiments reveal detailed fragmentation pathways that can be used to distinguish this compound from closely related structural analogs. The mass spectrometric behavior correlates well with theoretical predictions based on the compound's chemical structure, providing confidence in the structural assignment and purity assessment.

Infrared and Raman Spectroscopic Fingerprinting

Infrared and Raman spectroscopic techniques provide complementary vibrational information that serves as a molecular fingerprint for this compound. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific functional groups within the molecule. The carboxylic acid carbonyl stretch appears as a strong absorption around 1700 to 1750 wavenumbers, while the aromatic carbon-carbon stretching vibrations of both the phenyl and imidazole rings produce multiple bands in the 1400 to 1600 wavenumber region.

The presence of the imidazole ring system generates distinctive spectroscopic signatures that can be readily identified in both infrared and Raman spectra. The carbon-nitrogen stretching vibrations appear around 1200 to 1400 wavenumbers, while the aromatic carbon-hydrogen bending modes contribute to the complex fingerprint region below 1000 wavenumbers. The hydrochloride salt formation influences the vibrational spectrum through the introduction of additional hydrogen bonding interactions, which can be observed as shifts in the frequencies of both the carboxylic acid and imidazole nitrogen-hydrogen stretching vibrations.

Raman spectroscopy provides complementary information that is particularly valuable for characterizing the aromatic components of the molecule. The phenyl ring breathing mode typically appears as a strong Raman band around 1000 wavenumbers, while the imidazole ring vibrations contribute distinctive features throughout the spectrum. The combination of infrared and Raman data provides a comprehensive vibrational fingerprint that can be used for compound identification, purity assessment, and quality control applications. The spectroscopic data correlates well with theoretical calculations based on density functional theory methods, providing additional validation of the structural assignments and vibrational mode assignments.

Properties

IUPAC Name |

4-(2-phenylimidazol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c16-12(17)7-4-9-15-10-8-14-13(15)11-5-2-1-3-6-11;/h1-3,5-6,8,10H,4,7,9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQGVXYOAIDOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Imidazole Formation

One common approach involves the alkylation of the imidazole nitrogen with a suitable butanoic acid derivative. For example, the reaction of 2-phenylimidazole with alkyl halides such as 4-chlorobutanoic acid or its esters is a key step. This alkylation can be performed under basic conditions, often using potassium carbonate or sodium hydride as a base, in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- The alkylation step is typically complicated by competing side reactions and requires careful control of reaction conditions to maximize yield.

- The use of benzyl esters of butanoic acid derivatives followed by debenzylation is also reported as a strategy to protect the acid group during alkylation and then liberate it in a later step.

Hydrolysis and Salt Formation

After the alkylation step, the ester group (if used) is hydrolyzed to the free acid. Hydrolysis can be achieved by:

- Acidic hydrolysis using dilute hydrochloric acid (e.g., 10% HCl) under reflux conditions.

- Catalytic hydrogenation (debenzylation) using palladium on carbon (Pd/C) in hydrogen atmosphere if benzyl esters were used.

The free acid is then converted to the hydrochloride salt by treatment with hydrochloric acid, often in an aqueous medium, to improve stability and solubility.

Comparative Analysis of Preparation Methods

| Step | Method A: Direct Alkylation with Halide | Method B: Benzyl Ester Alkylation + Debenzylation | Method C: Methyl Chloroacetate Alkylation + Hydrolysis |

|---|---|---|---|

| Alkylation | Reaction of 2-phenylimidazole with 4-chlorobutanoic acid | Reaction with benzyl chloroacetate generated in situ | Reaction with methyl chloroacetate in mixed solvents |

| Hydrolysis of ester | Not applicable (direct acid used) | Debenzylation using 10% Pd/C or acidic hydrolysis with 10% HCl | Hydrolysis to acid after alkylation |

| Salt formation | Treatment with HCl to form hydrochloride salt | Same as above | Same as above |

| Advantages | Simpler, fewer steps | Protects acid group during alkylation, potentially higher purity | Alternative route, useful if methyl chloroacetate is more accessible |

| Disadvantages | Complicated alkylation step, side reactions | Requires catalytic hydrogenation equipment | Requires additional hydrolysis step |

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as DMF or THF are preferred for alkylation due to their ability to dissolve both reagents and bases.

- Temperature: Alkylation reactions are typically carried out at elevated temperatures (80–120°C) to promote reaction completion.

- Catalysts and Bases: Potassium carbonate, sodium hydride, or other non-nucleophilic bases are used to deprotonate the imidazole nitrogen.

- Hydrolysis: Acidic hydrolysis is generally performed under reflux with 10% hydrochloric acid for several hours to ensure complete conversion of esters to acids.

- Purification: The hydrochloride salt is often purified by recrystallization from ethanol/water mixtures or by reverse-phase HPLC to achieve high purity (>95%).

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of 2-phenylimidazole | 4-chlorobutanoic acid or ester, base (K2CO3/NaH), DMF/THF, 80–120°C | N-alkylated intermediate |

| 2 | Hydrolysis of ester (if ester used) | 10% HCl, reflux, several hours | Conversion to 4-(2-phenylimidazol-1-yl)butanoic acid |

| 3 | Debenzylation (if benzyl ester used) | Pd/C catalyst, H2 atmosphere or 10% HCl acidic hydrolysis | Free acid |

| 4 | Formation of hydrochloride salt | Treatment with HCl in aqueous medium | This compound |

Chemical Reactions Analysis

4-(2-Phenyl-1H-imidazol-1-yl)butanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the phenyl group, resulting in different reduced products.

Scientific Research Applications

Pharmacological Research

Research indicates that 4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride may exhibit various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. Studies suggest that it can interfere with enzymatic functions by binding to active sites or altering enzyme conformation.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Neuroscience

Recent investigations have focused on the effects of this compound on neurodegenerative diseases, particularly Alzheimer's disease. Research has shown that it may reduce beta-amyloid concentrations in vivo, which is crucial since beta-amyloid plaques are a hallmark of Alzheimer's pathology .

Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal explored the enzyme inhibition potential of this compound against a specific target enzyme involved in glucose metabolism. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its utility as a lead compound for drug development targeting metabolic disorders.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited notable inhibitory effects on Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(2-Phenyl-1H-imidazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Motifs

The compound shares structural similarities with several analogs, differing in core heterocycles, substituents, and side chains:

- Pyridazine-based analogs (e.g., compounds 3b–3f in ): These feature a pyridazine ring instead of imidazole, with substituents like fluoro-, chloro-, and trifluoromethylphenyl groups. The pyridazine core may alter electronic properties and hydrogen-bonding capacity compared to imidazole .

- Benzimidazole derivatives (e.g., Bendamustine-related compounds in ): Benzimidazole’s fused aromatic system could enhance planar stacking interactions but reduce metabolic stability compared to imidazole .

- Pilocarpine impurities (e.g., Imp. B(EP) in ): These contain a methylimidazole moiety and sodium carboxylate, differing in ionization state and solubility compared to the hydrochloride salt form .

Physicochemical Properties

Key differences in synthesis and physical properties are summarized below:

*Hypothetical data based on structural analogs.

- Yield : Pyridazine analogs with electron-withdrawing groups (e.g., 3f) show higher yields (70%), likely due to stabilized intermediates during synthesis .

- Melting Points : Imidazole derivatives generally exhibit lower melting points compared to pyridazine analogs (e.g., 3b: 240–244°C), suggesting differences in crystallinity and intermolecular interactions .

- Solubility : The hydrochloride salt of the target compound may offer better solubility in polar solvents than sodium salts (e.g., Imp. B(EP)) or neutral analogs .

Pharmacological and Pharmacokinetic Considerations

- Bioactivity : Pyridazine analogs () are often explored as kinase inhibitors or anti-inflammatory agents, while benzimidazoles () are linked to anticancer activity. The target compound’s imidazole core may favor interactions with heme-containing enzymes or receptors .

- Metabolism : Sodium salts (e.g., Imp. B(EP)) may undergo faster renal clearance, whereas hydrochloride salts could improve oral bioavailability .

Biological Activity

4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₃H₁₅ClN₂O₂

- CAS Number : 1059626-15-1

- Molecular Weight : 270.73 g/mol

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anti-inflammatory, antibacterial, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit specific cytokine pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

2. Antibacterial Activity

The compound has demonstrated antibacterial activity against a range of pathogens. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL. This positions it as a potential candidate for developing new antibacterial agents.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 3.12 - 12.5 |

3. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In cellular assays, the compound has been shown to induce apoptosis in various cancer cell lines, including glioma and breast cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on glioma cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values in the low micromolar range. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced edema and inflammatory markers in vivo. Histological examinations confirmed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives, highlighting that modifications at the phenyl ring can enhance biological activity. For instance, substituents that increase hydrogen bond interactions have been shown to improve potency against bacterial strains and cancer cells.

Q & A

Basic: What are the recommended methods for synthesizing 4-(2-phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride?

Methodological Answer:

The synthesis typically involves coupling imidazole derivatives with butanoic acid precursors. A common approach is to use a nucleophilic substitution reaction, where 2-phenylimidazole reacts with a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions. The reaction is optimized using Design of Experiments (DOE) principles to evaluate factors like temperature, solvent polarity, and reaction time. Post-synthesis, the product is precipitated as the hydrochloride salt by adding HCl. Purification via recrystallization or column chromatography is essential to achieve high purity (>95%) .

Advanced: How can computational modeling improve the synthesis efficiency of this compound?

Methodological Answer:

Computational tools like density functional theory (DFT) can predict reaction pathways and transition states, identifying energy barriers for key steps (e.g., imidazole activation). Platforms such as ICReDD integrate quantum chemical calculations with experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading). For example, reaction path searches may reveal that polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions. Hybrid computational-experimental workflows reduce trial-and-error iterations by >50% .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the imidazole ring substitution pattern and butanoic acid chain integrity. The phenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the imidazole protons resonate near δ 7.8–8.1 ppm.

- FTIR : Stretching vibrations for carboxylic acid (1700–1720 cm) and imidazole C=N (1600–1650 cm) validate functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm the molecular weight (e.g., ~280.7 g/mol for the free base) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for confirming regiochemistry in imidazole derivatives. For example, in analogs like 1-benzyl-2-(4-chlorophenyl)imidazoles, crystallography distinguishes between N1- and N3-substitution patterns. Data refinement using software like SHELX or Olex2 resolves torsional strain in the butanoic acid chain, which impacts solubility and reactivity. Crystallographic data also validate computational models (e.g., DFT-optimized geometries) .

Basic: How is the biological activity of this compound assessed in preliminary studies?

Methodological Answer:

Initial screening involves in vitro assays :

- Antifungal Activity : Tested against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC values).

- Cytotoxicity : Assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices.

- Enzyme Inhibition : For kinase or protease targets, fluorescence-based assays quantify IC values. Data interpretation requires normalization to positive controls (e.g., fluconazole for antifungal tests) .

Advanced: What mechanistic insights can molecular docking provide for its biological activity?

Methodological Answer:

Docking simulations (e.g., AutoDock Vina) predict binding modes to target proteins. For antifungal activity, the compound’s imidazole ring may coordinate heme iron in fungal cytochrome P450 (CYP51), while the butanoic acid tail occupies hydrophobic pockets. Free energy calculations (MM-PBSA) quantify binding affinity, explaining SAR trends. For example, phenyl group substituents (e.g., electron-withdrawing Cl) may enhance target interactions, validated by mutagenesis studies .

Basic: How to design experiments to optimize reaction yields?

Methodological Answer:

Apply Taguchi or Box-Behnken DOE to screen variables:

- Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst (e.g., KCO), and molar ratios.

- Response : Yield (%) quantified by HPLC.

- Analysis : ANOVA identifies significant factors; response surface models predict optimal conditions. For instance, a 20% yield increase is achievable at 80°C with a 1:1.2 substrate ratio .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line differences) or compound purity. Strategies include:

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC).

- Orthogonal Assays : Confirm activity via SPR (binding affinity) and Western blot (target modulation).

- QC Validation : Use LC-MS to verify compound integrity (>95% purity) and exclude degradation artifacts .

Basic: What are the stability considerations for this compound in aqueous solutions?

Methodological Answer:

The hydrochloride salt is hygroscopic; stability studies in PBS (pH 7.4) at 25°C show <5% degradation over 24 hours. Acidic conditions (pH <3) accelerate hydrolysis of the imidazole ring. Storage recommendations: desiccated at -20°C in amber vials. Stability is monitored via UPLC-MS, tracking degradation products like phenylbutyric acid .

Advanced: How to evaluate environmental persistence of this compound using computational tools?

Methodological Answer:

Environmental fate is predicted using EPI Suite:

- Biodegradation : The compound’s half-life in soil is estimated via BIOWIN models (e.g., ~30 days).

- Aquatic Toxicity : ECOSAR predicts LC for fish (e.g., ~10 mg/L).

- Degradation Pathways : DFT simulations identify hydrolysis sites (e.g., imidazole ring cleavage under UV light). Experimental validation via GC-MS confirms photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.